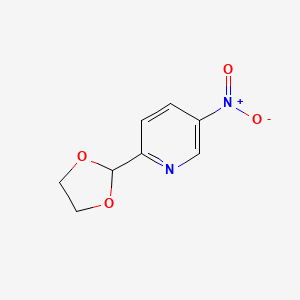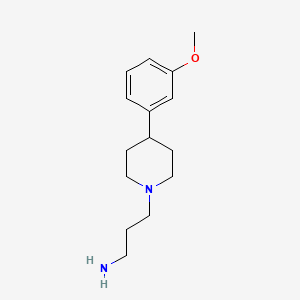![molecular formula C16H18O4 B8475202 Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis- CAS No. 4673-49-8](/img/structure/B8475202.png)
Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often packaged in solid form for ease of handling and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Applications De Recherche Scientifique
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chain extender in the synthesis of polyurethane elastomers.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives
Mécanisme D'action
The mechanism by which 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: A simpler compound with similar antioxidant properties.
Bisphenol A: Another biphenyl derivative used in the production of polycarbonate plastics.
Resorcinol: A dihydroxybenzene compound with similar chemical reactivity
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) is unique due to its symmetrical structure and the presence of two hydroxyethyl groups. This structure imparts enhanced rigidity and thermal stability to the materials it is used in, making it particularly valuable in the production of high-performance polyurethane elastomers .
Propriétés
Numéro CAS |
4673-49-8 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)phenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20-12-10-18/h1-8,17-18H,9-12H2 |
Clé InChI |
VGLVJPJYJLSZIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2OCCO)OCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

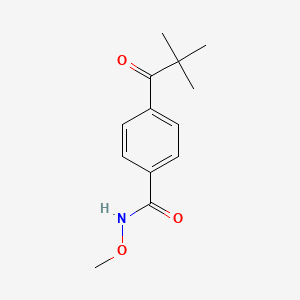
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B8475138.png)
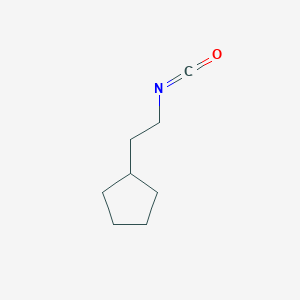
![4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid](/img/structure/B8475152.png)

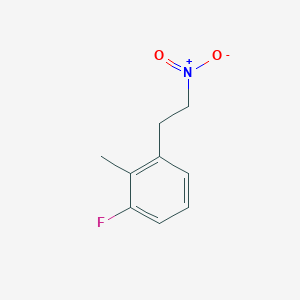
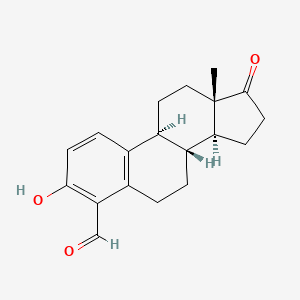

![5-Aminobenzo[f][1,7]naphthyridine-8-carbaldehyde](/img/structure/B8475180.png)
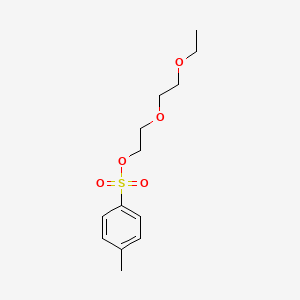
![Ethyl 2-(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B8475204.png)
